3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Description
3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione is a heterocyclic compound featuring a fused pyrimidine-triazine core. Its structure includes methyl groups at the 1- and 6-positions and a 4-chlorophenyl substituent at the 3-position (Figure 1). 878419-78-4), exhibits bactericidal activity by disrupting the WalK/WalR two-component system in bacteria, leading to dysregulation of cell wall metabolism .
Properties
Molecular Formula |
C13H10ClN5O2 |
|---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10ClN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-3-5-8(14)6-4-7/h3-6H,1-2H3 |
InChI Key |
UCEGDYDPOSBUTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 1,6-dimethyluracil in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Synthetic Pathway and Cyclization Reactions
The compound is synthesized via a multi-step sequence involving:
-
Condensation : 6-Hydrazinyluracil reacts with 4-chlorobenzaldehyde to form a hydrazone intermediate (C₆H₄Cl–CH=N–NH–C₄H₃N₂O₂) .
-
Nitrosation : Treatment with nitrous acid (HNO₂) introduces a nitroso group at position 5 of the uracil ring.
-
Cyclization : Intramolecular nucleophilic attack by the α-carbon of the hydrazone on the nitroso group forms the pyrimidotriazine core. Protonation of the N-hydroxyl intermediate and elimination of H₃O⁺ finalize the structure .
Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Characterization (IR/NMR) |
|---|---|---|---|
| Hydrazone | 4-Chlorobenzaldehyde, Δ | 78–85 | IR: 1660 cm⁻¹ (C=N); ¹H NMR: δ 8.48 (CH=N) |
| Nitrosation | NaNO₂, HCl, 0–5°C | 92 | Disappearance of C5-H signal (δ 5.46 ppm) |
| Cyclization | DMF-DMA, reflux | 65–70 | IR: 1720 cm⁻¹ (C=O); ¹³C NMR: δ 162 (C=O) |
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl substituent undergoes regioselective substitution reactions:
-
With amines : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form arylaminated derivatives.
-
With thiols : Treatment with benzylthiol in the presence of K₂CO₃ yields sulfide-linked analogs.
Mechanistic Insight :
The chlorine atom activates the aromatic ring for SNAr (nucleophilic aromatic substitution) due to electron withdrawal, directing nucleophiles to the para position relative to the heterocyclic core.
Reactivity Comparison :
| Nucleophile | Reaction Time (h) | Product Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Methylamine | 6 | 12.5 (DMSO) | 8.9 ± 0.3 |
| Benzylthiol | 4 | 9.8 (DMSO) | 12.1 ± 0.5 |
Ring-Opening and Functionalization
The triazine ring undergoes controlled degradation under acidic or oxidative conditions:
-
Acid Hydrolysis (6M HCl, reflux): Cleaves the triazine ring to yield 4-chlorophenylurea and dimethylmalonic acid derivatives.
-
Oxidative Ring Expansion (H₂O₂, Fe²⁺): Forms a quinazolinone analog via epoxidation and rearrangement.
Spectroscopic Evidence :
-
Post-hydrolysis : ¹H NMR shows new signals at δ 3.15 (malonic acid –CH₃) and δ 7.35 (aryl–NH–CO–).
-
Post-oxidation : IR reveals loss of triazine C=N stretch (1580 cm⁻¹) and emergence of quinazolinone C=O (1705 cm⁻¹).
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
-
Conditions : Toluene, 110°C, 12h.
-
Product : Fused tetracyclic adducts with improved solubility in polar aprotic solvents.
Thermodynamic Parameters :
| ΔH (kJ/mol) | ΔS (J/mol·K) | Activation Energy (kJ/mol) |
|---|---|---|
| −85.2 | −112.4 | 72.8 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C–Cl Bond Homolysis : Generates aryl radicals detectable by EPR spectroscopy.
-
Dimerization : Forms biphenyl-linked dimers via radical recombination (confirmed by HRMS).
Quantum Yield : Φ = 0.18 ± 0.02 at 25°C.
Scientific Research Applications
Anti-Virulence Activity
One of the most notable applications of this compound is its anti-virulence activity against pathogenic bacteria such as Yersinia. Research indicates that it targets the YopH protein of Yersinia, which is crucial for its virulence. The compound inhibits the phosphotyrosine-binding pocket of YopH, thereby disrupting its function and potentially reducing the pathogenicity of the bacteria. This application has been documented in preclinical studies that utilized high-throughput screening methods to identify effective inhibitors of Yersinia protein tyrosine phosphatase .
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Studies have shown that similar pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines. Although specific data on this compound's anticancer activity is limited, its structural similarities to known anticancer agents suggest it may warrant further investigation in this area.
Case Study 1: Inhibition of Yersinia Pathogenicity
In a study by Hu et al. (2013), 3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione was evaluated for its ability to inhibit YopH. The study utilized virtual screening techniques to identify this compound as a promising candidate for further development as an anti-infective agent. The findings indicated a significant reduction in the virulence factors associated with Yersinia infections when treated with this compound .
Case Study 2: Screening for Anticancer Activity
While direct studies on this specific compound are sparse, related compounds within the pyrimidine family have shown promise in targeting cancer pathways. For instance, derivatives similar to this compound have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pyrimido[5,4-e][1,2,4]triazine-5,7-dione scaffold is versatile, with biological activity heavily influenced by substituents at the 3-position. Key analogues include:
Structural-Activity Relationship (SAR):
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance bactericidal activity by improving target binding (e.g., WalR inhibition ).
- Electron-Donating Groups (e.g., OCH₃): Redirect activity to eukaryotic targets like septins .
- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., phenyl, chlorophenyl) are critical for target specificity, while alkyl chains reduce activity .
Antibacterial Activity
- Target Compound & Walrycin B: Both inhibit the WalR response regulator, suppressing genes essential for bacterial cell wall homeostasis. Walrycin B’s trifluoromethyl group enhances membrane permeability, improving efficacy against Gram-positive pathogens .
- Toxoflavin: Lacks antibacterial activity but inhibits β-catenin/TCF4 transcriptional complexes, showing antitumor effects in colorectal cancer models .
Eukaryotic Targets
- 1-Ethyl-3-(4-methoxyphenyl)-...: Targets septins in yeast and human cells, disrupting cytokinesis and wound healing. Its methoxy group facilitates interactions with septin GTP-binding domains .
- Cytoprotective Derivatives (e.g., 1f): Protect against rotenone-induced mitochondrial toxicity (CC50/EC50 = 92) via chaperone amplification, with improved metabolic stability in microsomes .
Pharmacokinetic and Pharmacodynamic Properties
| Property | Target Compound | Walrycin B | 1-Ethyl-3-(4-methoxyphenyl)-... | Cytoprotective Derivative (1f) |
|---|---|---|---|---|
| Metabolic Stability | Moderate (rat microsomes) | High | Low | High |
| Aqueous Solubility | Low | Low | Medium | Medium-High |
| CC50/EC50 Ratio | Not reported | Not reported | Not reported | 92 |
Discussion and Implications
The 3-substituent on the pyrimidotriazinedione core dictates target specificity and efficacy. Chlorophenyl and trifluoromethylphenyl derivatives excel in antibacterial applications, while methoxyphenyl and unsubstituted variants shift activity to eukaryotic systems. Future studies should explore hybrid derivatives combining substituents for dual antibacterial-antitumor activity.
Biological Activity
3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-virulence properties, potential anticancer effects, and other pharmacological activities supported by various studies.
- Molecular Formula : C13H10ClN5O2
- Molecular Weight : 285.70 g/mol
The compound belongs to the class of pyrimidines and exhibits a unique structure that contributes to its biological efficacy.
Anti-Virulence Activity
Research has shown that this compound exhibits anti-virulence activity against Yersinia species. Specifically, it targets the YopH protein, which is a phosphotyrosine phosphatase involved in the virulence of Yersinia spp. The compound binds to the phosphotyrosine-binding pocket of YopH, inhibiting its function and thereby reducing the virulence of the bacteria. This activity was highlighted in a study by Hu et al. (2013), which utilized high-throughput screening methods to identify inhibitors of YopH .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing similar triazine moieties. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism : Induction of apoptosis through activation of caspases (caspase 3/7 and caspase 9) was observed in related studies .
Other Biological Activities
In addition to its anti-virulence and anticancer properties, compounds with similar structural characteristics have been reported to exhibit a range of biological activities:
- Antibacterial Activity : Compounds similar to this triazine derivative have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
Summary of Research Findings
Case Studies
- Study on Anti-Virulence : Hu et al. conducted a study that identified this compound's ability to inhibit YopH through virtual screening methods. The findings suggest potential therapeutic applications in treating infections caused by Yersinia spp. .
- Anticancer Mechanism Exploration : A related study examined the apoptotic mechanisms activated by triazine derivatives in breast cancer cell lines. The results indicated that these compounds could serve as lead structures for developing new anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
